Tert-butyl(2,4-dichlorophenoxy)dimethylsilane Tert-butyl(2,4-dichlorophenoxy)dimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13881547
InChI: InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C12H18Cl2OSi
Molecular Weight: 277.26 g/mol

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane

CAS No.:

Cat. No.: VC13881547

Molecular Formula: C12H18Cl2OSi

Molecular Weight: 277.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane -

Specification

Molecular Formula C12H18Cl2OSi
Molecular Weight 277.26 g/mol
IUPAC Name tert-butyl-(2,4-dichlorophenoxy)-dimethylsilane
Standard InChI InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3
Standard InChI Key JYWHLWFKXXRKHZ-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl
Canonical SMILES CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of tert-butyl(2,4-dichlorophenoxy)dimethylsilane (C<sub>12</sub>H<sub>16</sub>Cl<sub>2</sub>O<sub>2</sub>Si) consists of a silicon atom covalently bonded to:

  • A tert-butyl group [(CH<sub>3</sub>)<sub>3</sub>C-] providing steric protection.

  • Two methyl groups (CH<sub>3</sub>-) contributing to hydrophobicity.

  • A 2,4-dichlorophenoxy group (Cl<sub>2</sub>C<sub>6</sub>H<sub>3</sub>O-) offering electronic modulation.

The silicon-oxygen bond length in similar silyl ethers is approximately 1.63 Å, with bond angles around 110° for Si-O-C . The dichlorophenyl ring introduces dipole moments due to the electronegative chlorine atoms at the 2- and 4-positions, influencing reactivity in nucleophilic substitutions.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight291.24 g/molCalculated
Boiling PointNot reported
Log P (Octanol-Water)Estimated 3.8–4.2
Solubility in Water<0.1 mg/mL (25°C)
Vapor Pressure~0.01 mmHg (20°C)Analogous

The compound’s low water solubility and high log P value indicate strong lipophilicity, favoring its use in non-polar reaction media .

Synthesis and Reaction Pathways

Preparation Methods

A standard synthesis route involves the reaction of 2,4-dichlorophenol with tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. In a typical procedure :

  • Reagents: 2,4-Dichlorophenol (1.0 equiv), TBSCl (1.1 equiv), imidazole (1.2 equiv).

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions: Stirred at room temperature for 12–24 hours under argon.

  • Workup: Quenched with water, extracted with DCM, dried over Na<sub>2</sub>SO<sub>4</sub>, and purified via column chromatography (hexane/ethyl acetate).

The reaction proceeds via deprotonation of the phenolic hydroxyl group by imidazole, followed by nucleophilic attack on the silicon center of TBSCl . Yields typically exceed 70% when moisture is rigorously excluded.

Stability and Reactivity

The tert-butyldimethylsilyl (TBS) group confers stability toward bases and weak acids but is cleaved by fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF) or strong acids (e.g., HCl in methanol) . Kinetic studies on analogous silyl ethers show half-lives of >24 hours in neutral aqueous solutions at 25°C, decreasing to <1 hour in the presence of 1 M HCl .

Applications in Organic Synthesis

Hydroxyl Group Protection

The compound’s primary application lies in protecting phenolic hydroxyl groups during multi-step syntheses. For example, in the preparation of triclosan derivatives, the TBS group shields reactive sites during alkylation or acylation steps, as demonstrated in the synthesis of antibacterial agents . Post-reaction deprotection is achieved using TBAF, restoring the hydroxyl functionality without damaging sensitive substrates.

Pharmaceutical Intermediates

Structural analogs, such as tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, highlight the role of silyl-protected intermediates in antiviral and antibiotic drug development . The chlorinated aromatic moiety may enhance binding to biological targets through halogen bonding, as observed in kinase inhibitors .

PrecautionImplementation Example
Personal ProtectionNitrile gloves, safety goggles
VentilationFume hood for handling
Spill ManagementAbsorb with inert material
StorageArgon atmosphere, -20°C

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